molecular formula C11H8BrF2NO2 B1414253 Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate CAS No. 1805594-37-9

Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate

Cat. No. B1414253
CAS RN: 1805594-37-9
M. Wt: 304.09 g/mol
InChI Key: NGUDECVIBQVDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate (MBCDFP) is an organic compound that has been studied for its wide range of potential applications in the scientific research community. This compound has been found to have a number of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments. The aim of

Mechanism of Action

Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate has been found to act as an inhibitor of several enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This results in the inhibition of the enzyme’s activity and thus the desired effect. Additionally, it has been found to act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor, which is involved in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase and HIV reverse transcriptase. Additionally, it has been found to be an effective agonist of certain receptors, such as the muscarinic acetylcholine receptor. Furthermore, it has been found to be an effective inhibitor of the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation in the body.

Advantages and Limitations for Lab Experiments

Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate has several advantages for use in laboratory experiments. It is highly efficient and yields the desired product in high yields. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is non-toxic and has been found to be safe for use in laboratory experiments. However, it is important to note that this compound has a limited shelf life and should be used within a few weeks of synthesis. Additionally, it is important to note that this compound has not been tested in humans and should only be used in laboratory experiments.

Future Directions

Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate has a number of potential future directions for use in scientific research. It has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase and HIV reverse transcriptase. Additionally, it has been found to be an effective agonist of certain receptors, such as the muscarinic acetylcholine receptor. Furthermore, it has been found to be an effective inhibitor of the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation in the body. Additionally, it has potential applications in drug development, as it has been found to be an effective inhibitor of certain enzymes and receptors. Additionally, it has potential applications in the study of neurological disorders, as it has been found to have an effect on the regulation of neurotransmission in the brain. Finally, it has potential applications in the study of inflammation, as it has been found to be an effective inhibitor of the enzyme phosphodiesterase-4.

Scientific Research Applications

Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. Additionally, it has been found to be a potent inhibitor of human immunodeficiency virus (HIV) reverse transcriptase, which is an enzyme involved in the replication of HIV. Furthermore, it has been found to be an effective inhibitor of the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation in the body.

properties

IUPAC Name

methyl 2-[2-bromo-4-cyano-5-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-10(16)4-6-2-8(11(13)14)7(5-15)3-9(6)12/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUDECVIBQVDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Br)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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